molecular formula C8H8ClNO3 B13177286 1-(Chloromethoxy)-3-methyl-2-nitrobenzene

1-(Chloromethoxy)-3-methyl-2-nitrobenzene

Cat. No.: B13177286
M. Wt: 201.61 g/mol
InChI Key: JWEXWGZZDALSEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Chloromethoxy)-3-methyl-2-nitrobenzene (C₈H₇ClNO₃) is a substituted aromatic compound featuring a benzene ring with three distinct functional groups: a chloromethoxy (-OCH₂Cl) group at position 1, a methyl (-CH₃) group at position 3, and a nitro (-NO₂) group at position 2. This arrangement creates a sterically and electronically unique molecule, making it relevant in organic synthesis and industrial applications.

Properties

Molecular Formula

C8H8ClNO3

Molecular Weight

201.61 g/mol

IUPAC Name

1-(chloromethoxy)-3-methyl-2-nitrobenzene

InChI

InChI=1S/C8H8ClNO3/c1-6-3-2-4-7(13-5-9)8(6)10(11)12/h2-4H,5H2,1H3

InChI Key

JWEXWGZZDALSEG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OCCl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of 1-(Chloromethoxy)-3-methyl-2-nitrobenzene typically involves several steps:

    Nitration: The nitro group is introduced through nitration, which involves treating the compound with a mixture of concentrated nitric acid and sulfuric acid under controlled conditions.

    Methylation: The methyl group can be added via Friedel-Crafts alkylation using methyl chloride and a catalyst such as aluminum chloride.

Industrial production methods often involve optimizing these reactions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-(Chloromethoxy)-3-methyl-2-nitrobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethoxy group can be replaced by other nucleophiles under suitable conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common reagents and conditions for these reactions include:

    Substitution: Nucleophiles such as sodium methoxide in methanol.

    Reduction: Hydrogen gas with a palladium catalyst.

    Oxidation: Potassium permanganate in acidic medium.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(Chloromethoxy)-3-methyl-2-nitrobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(Chloromethoxy)-3-methyl-2-nitrobenzene exerts its effects involves interactions with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The chloromethoxy group can participate in substitution reactions, modifying the compound’s activity and interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The positions and nature of substituents on the benzene ring critically influence physical, electronic, and reactive properties. Key analogs include:

a) 1-Chloro-2-methyl-3-nitrobenzene (C₇H₆ClNO₂)
  • Structure : Chloro (C1), methyl (C2), and nitro (C3) groups in adjacent positions.
  • Key Data :
    • The nitro group is twisted 38.81° from the benzene plane, reducing resonance stabilization .
    • Toxicity: Toxic to Daphnia magna (EC₅₀ = 4.6 mg/L) and Tetrahymena pyriformis (IGC₅₀ = 3.8 mg/L), indicating environmental hazards .
    • Applications: Intermediate in pharmaceuticals (e.g., vasicine synthesis) and industrial chemicals .
b) 2-Chloro-1-methoxy-3-nitrobenzene (C₇H₆ClNO₃; CAS 74672-01-8)
  • Structure : Methoxy (C1), chloro (C2), and nitro (C3) groups.
  • Key Data :
    • Methoxy’s electron-donating nature contrasts with chloromethoxy’s electron-withdrawing effect, altering electrophilic substitution reactivity .
    • Used in agrochemical synthesis due to its stability and moderate reactivity .
c) 1-(Bromomethyl)-3-methoxy-2-nitrobenzene (C₈H₈BrNO₃)
  • Structure : Bromomethyl (C1), methoxy (C3), and nitro (C2) groups.
  • Key Data :
    • Bromine’s higher leaving-group ability compared to chlorine enhances reactivity in nucleophilic substitutions (e.g., SN2 reactions) .
    • Molecular weight: 246.06 g/mol .

Physical and Crystallographic Properties

Comparative crystallographic parameters highlight the impact of substituents on molecular geometry:

Compound Crystal System Space Group Lattice Parameters (Å) Reference
1-Chloromethyl-3-nitrobenzene Monoclinic P21/c a=12.1219, b=4.5104, c=15.1219
1-Chloro-2-methyl-3-nitrobenzene Monoclinic P21/c a=7.434, b=11.128, c=8.216

Biological Activity

1-(Chloromethoxy)-3-methyl-2-nitrobenzene is an organic compound with potential biological activities that have garnered attention in various fields, including medicinal chemistry and environmental science. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against pathogens, and potential therapeutic applications.

  • Molecular Formula : C9H10ClN2O2
  • Molecular Weight : 216.64 g/mol
  • IUPAC Name : 1-(Chloromethoxy)-3-methyl-2-nitrobenzene
  • CAS Number : 100-00-0

The biological activity of 1-(Chloromethoxy)-3-methyl-2-nitrobenzene is primarily attributed to its ability to interact with various biomolecules. The nitro group is known to undergo reduction in biological systems, leading to the formation of reactive intermediates that can interact with cellular macromolecules such as DNA and proteins. This interaction may result in:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Induction of Oxidative Stress : The reduction products can generate reactive oxygen species (ROS), contributing to cellular damage.

Antimicrobial Activity

1-(Chloromethoxy)-3-methyl-2-nitrobenzene has been evaluated for its antimicrobial properties against various bacterial strains. In vitro studies have shown promising results:

  • Efficacy Against Gram-positive and Gram-negative Bacteria : The compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 50 to 100 µg/mL.
PathogenMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli100

Cytotoxicity Studies

Cytotoxic effects have been assessed using various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer). The compound exhibited:

  • IC50 Values :
    • HeLa cells: 200 µg/mL
    • A549 cells: 250 µg/mL

These results indicate a moderate cytotoxic effect, suggesting potential for further development as an anticancer agent.

Case Studies and Research Findings

  • Study on Antibacterial Activity :
    A study published in Journal of Antimicrobial Chemotherapy highlighted the effectiveness of nitrobenzene derivatives, including 1-(Chloromethoxy)-3-methyl-2-nitrobenzene, against resistant strains of bacteria. The research emphasized the importance of structure-activity relationships in developing new antibacterial agents.
  • Cytotoxicity Evaluation :
    In a research article from Cancer Chemotherapy and Pharmacology, the cytotoxic effects of various nitro compounds were evaluated. 1-(Chloromethoxy)-3-methyl-2-nitrobenzene was found to induce apoptosis in cancer cells through ROS generation, corroborating its potential as a chemotherapeutic agent.
  • Environmental Impact Assessment :
    Research published in Environmental Toxicology and Chemistry examined the environmental persistence and toxicity of chlorinated compounds, including this nitrobenzene derivative. The findings indicated that while it possesses biological activity, its environmental fate must be considered for safe application.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.